REACTION_SMILES
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[CH3:1][N:2]([C:3](=[O:4])[c:5]1[cH:6][c:7]([O:15][CH2:16][c:17]2[cH:18][cH:19][cH:20][cH:21][cH:22]2)[c:8]2[c:9]([nH:10][c:11]([CH3:13])[n:12]2)[cH:14]1)[CH3:23].[CH3:26][c:27]1[cH:28][cH:29][c:30]([S:33](=[O:34])(=[O:35])[Cl:36])[cH:31][cH:32]1.[CH3:38][N:39]([CH3:40])[CH:41]=[O:42].[H-:24].[Na+:25].[OH2:37]>>[CH3:1][N:2]([C:3](=[O:4])[c:5]1[cH:6][c:7]([O:15][CH2:16][c:17]2[cH:18][cH:19][cH:20][cH:21][cH:22]2)[c:8]2[c:9]([n:10]([S:33]([c:30]3[cH:29][cH:28][c:27]([CH3:26])[cH:32][cH:31]3)(=[O:34])=[O:35])[c:11]([CH3:13])[n:12]2)[cH:14]1)[CH3:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc2c(OCc3ccccc3)cc(C(=O)N(C)C)cc2[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cc1ccc(S(=O)(=O)n2c(C)nc3c(OCc4ccccc4)cc(C(=O)N(C)C)cc32)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |